2,3-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
The compound “2,3-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a versatile chemical compound that offers immense potential for scientific investigations. It is a type of benzamide compound, which is a significant class of amide compounds widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of this compound involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Scientific Research Applications
Antioxidant Activity
Antioxidants are essential for maintaining cellular health by neutralizing harmful free radicals. The compound’s structure suggests potential antioxidant properties due to the presence of the oxadiazole ring and the methoxy groups. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative damage. Further studies could explore its application in preventing age-related diseases and promoting overall well-being .
Antibacterial Properties
The compound has been evaluated for its antibacterial activity against both gram-positive and gram-negative bacteria. Researchers have tested its efficacy against various strains, comparing it to standard antibiotics. Understanding its mechanism of action and identifying specific bacterial targets could lead to novel antibacterial agents .
Metal Chelation
Certain benzamide derivatives, including this compound, exhibit metal chelating activity. Metal ions play critical roles in biological processes, but their excess can lead to oxidative stress and cell damage. Investigating the compound’s ability to chelate metal ions (such as copper, iron, or zinc) could have implications in treating metal-related disorders .
Drug Discovery
Given the diverse pharmacological activities associated with benzamides, researchers might explore this compound as a potential lead for drug development. Its unique structure and functional groups make it an interesting candidate for designing novel therapeutic agents. Computational studies and in vitro assays could guide drug discovery efforts .
Industrial Applications
Amides find applications beyond medicine. Industries such as plastics, rubber, paper, and agriculture utilize amide compounds. Investigating how this specific benzamide derivative interacts with materials or enhances industrial processes could yield practical benefits .
Synthetic Intermediates
Amides serve as building blocks in organic synthesis. This compound, with its oxadiazole moiety, could be a valuable intermediate for creating more complex molecules. Researchers might explore its use in constructing pharmaceuticals, agrochemicals, or other functional materials .
Mechanism of Action
Target of Action
Similar benzamide compounds have been widely used in medical, industrial, biological, and potential drug industries .
Mode of Action
It’s known that benzamides can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzamides have been associated with a variety of biological activities, including antioxidant, free radical scavenging, and metal chelating activity .
Result of Action
Some benzamides have shown effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
properties
IUPAC Name |
2,3-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-13-9-6-8-12(15(13)24-2)16(22)19-18-21-20-17(25-18)11-7-4-5-10-14(11)26-3/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUNICWXVZEVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
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